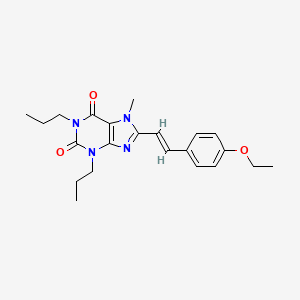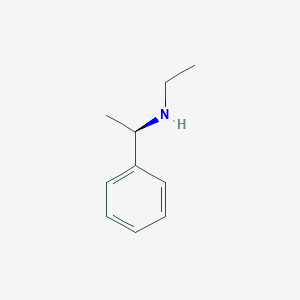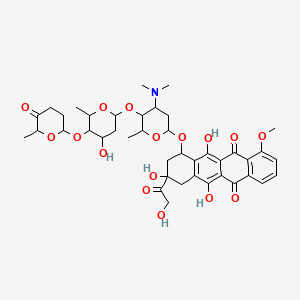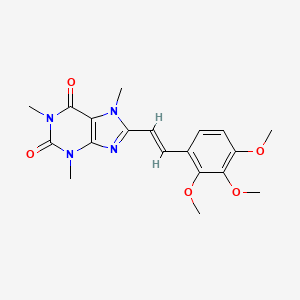
9-Decen-5-olide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Decen-5-olide is an organic compound with the chemical formula C10H16O2. It is a colorless to pale yellow liquid with a characteristic fruity aroma. This compound is a member of the lactone family and is commonly used in the flavor and fragrance industry due to its pleasant scent.
Synthetic Routes and Reaction Conditions:
Oxidation of Precursors: One common method for synthesizing this compound involves the oxidation of precursor molecules in the presence of catalysts such as sulfuric acid or acid anhydrides.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction of this compound can lead to the formation of corresponding alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Catalysts such as sulfuric acid or acid anhydrides are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Oxidized lactones and carboxylic acids.
Reduction: Alcohols and diols.
Substitution: Substituted lactones with different functional groups.
Aplicaciones Científicas De Investigación
9-Decen-5-olide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a flavoring agent in pharmaceuticals.
Industry: It is widely used in the flavor and fragrance industry to impart fruity and creamy notes to products
Mecanismo De Acción
The mechanism of action of 9-Decen-5-olide involves its interaction with molecular targets such as olfactory receptors, which are responsible for detecting its characteristic aroma. The compound’s structure allows it to fit into the binding sites of these receptors, triggering a sensory response. Additionally, its chemical reactivity enables it to participate in various biochemical pathways, influencing its biological effects .
Comparación Con Compuestos Similares
9-Dodecen-5-olide: Another lactone with a similar structure but a longer carbon chain.
Delta-decalactone: A lactone with a similar fruity aroma but different structural features.
Gamma-decalactone: Known for its peach-like aroma, it has a different ring size compared to 9-Decen-5-olide.
Uniqueness: this compound stands out due to its specific combination of a ten-carbon chain and a lactone ring, which imparts a unique balance of volatility and aroma intensity. This makes it particularly valuable in applications where a strong yet pleasant scent is desired .
Propiedades
Número CAS |
74585-00-5 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
6-pent-4-enyloxan-2-one |
InChI |
InChI=1S/C10H16O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h2,9H,1,3-8H2 |
Clave InChI |
CRLRWPURSWMXHH-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCC1CCCC(=O)O1 |
Densidad |
0.915-0.973 (20°) |
Descripción física |
Colourless viscous liquid; Strong sweet creamy nut-like aroma |
Solubilidad |
Practically insoluble or insoluble in water Soluble (in ethanol) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


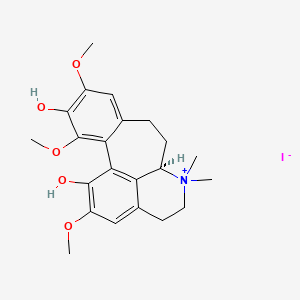


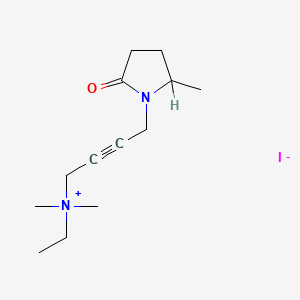
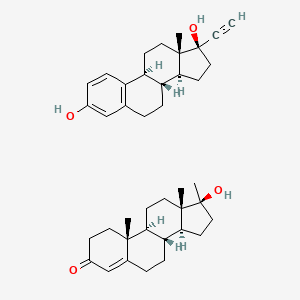

![3-[4-(methylamino)imidazo[1,2-a]quinoxalin-1-yl]phenol](/img/structure/B12773915.png)
![[(3S,3aR,6S,6aS)-3-(6-pyrrolidin-1-ylpurin-9-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate](/img/structure/B12773923.png)
![4-[2-(4-benzhydrylpiperazin-1-yl)ethylamino]-2,6-dimethylpyridine-3-carboxylic acid;trihydrochloride](/img/structure/B12773928.png)
